molecular formula C18H22BNO3 B1437212 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073371-81-9

2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1437212
CAS No.: 1073371-81-9
M. Wt: 311.2 g/mol
InChI Key: IFMSDMPTVPMGOP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a benzyloxy group and a dioxaborolane moiety

Preparation Methods

The synthesis of 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-pyridine and benzyl bromide.

    Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 2-hydroxy-3-pyridine with benzyl bromide in the presence of a base, such as potassium carbonate, to form 2-(benzyloxy)-3-pyridine.

    Introduction of Dioxaborolane Moiety: The dioxaborolane moiety is introduced by reacting 2-(benzyloxy)-3-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under inert conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles, such as amines or thiols.

    Cross-Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Medicinal Chemistry: It is utilized in the development of pharmaceutical compounds, where its boronic ester moiety can interact with biological targets, such as enzymes or receptors.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

    Catalysis: It serves as a ligand or catalyst in various catalytic reactions, enhancing the efficiency and selectivity of chemical transformations.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its boronic ester moiety. The boronic ester can form reversible covalent bonds with diols or other nucleophiles, allowing it to modulate the activity of enzymes or receptors. This interaction can lead to changes in the biological activity of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds, such as:

    2-(Benzyloxy)pyridine: Lacks the dioxaborolane moiety, making it less versatile in cross-coupling reactions.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the benzyloxy group, which may affect its reactivity and applications in organic synthesis.

    2-(Benzyloxy)-3-bromopyridine: Contains a bromine atom instead of the dioxaborolane moiety, making it suitable for different types of reactions, such as halogenation.

The uniqueness of this compound lies in its combination of the benzyloxy group and the dioxaborolane moiety, which provides it with a distinct reactivity profile and a wide range of applications in various fields of research.

Properties

IUPAC Name

2-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-11-8-12-20-16(15)21-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMSDMPTVPMGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660609
Record name 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-81-9
Record name 2-(Phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073371-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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